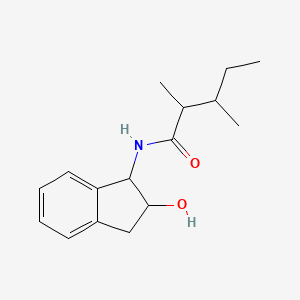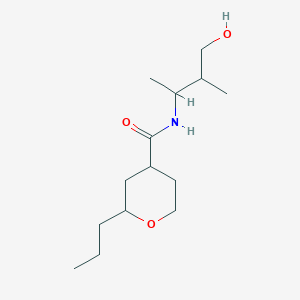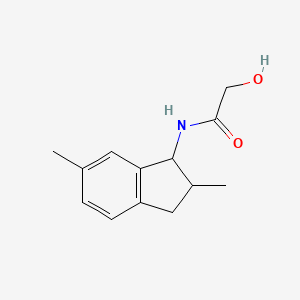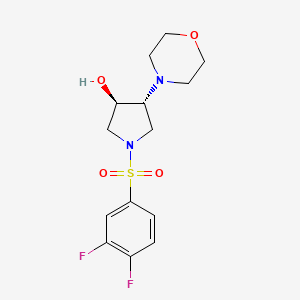![molecular formula C13H20N2O2 B6638141 N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is synthesized using a specific method and has a mechanism of action that has been studied in detail. The biochemical and physiological effects of this compound have also been explored, along with its advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. By inhibiting these enzymes, N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide has several biochemical and physiological effects in the body. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also has antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide in lab experiments is its ability to selectively inhibit COX-2 and iNOS activity. This allows researchers to study the effects of these enzymes on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide. One area of research could be the development of new drug candidates based on the structure of this compound. Another area of research could be the exploration of the potential therapeutic effects of this compound in the treatment of various diseases. Additionally, further studies could be conducted to explore the potential toxicity of this compound and its effects on different physiological processes.
合成法
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is synthesized using a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3-pyridinemethanol with 2,3-dimethylbutyryl chloride in the presence of a base. This results in the formation of the intermediate product, 3-pyridinemethyl 2,3-dimethylbutyrate. The next step involves the hydrolysis of the ester group using a strong acid, which results in the formation of the final product, N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide.
科学的研究の応用
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide has been studied for its potential applications in the medical field. One of the primary areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-9(2)10(3)13(17)15-12-7-14-6-5-11(12)8-16/h5-7,9-10,16H,4,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQLBDQREONFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1=C(C=CN=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)



![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)

